3-Fluoro-1H-phosphole

Beschreibung

Structural Definition and IUPAC Nomenclature

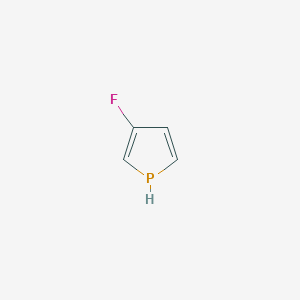

This compound (C₄H₄FP) belongs to the phosphole family, a class of five-membered heterocycles featuring one phosphorus atom. The IUPAC name derives from its parent structure, 1H-phosphole, with a fluorine atom substituting the hydrogen at the 3-position of the ring. The molecular geometry adopts a slightly distorted planar configuration, with bond angles at phosphorus deviating from ideal trigonal symmetry due to lone pair repulsion.

Table 1: Structural comparison of this compound with related compounds

| Compound | Heteroatom | Substituent | Aromaticity Index |

|---|---|---|---|

| 1H-phosphole | P | None | 0.35 |

| This compound | P | F (C3) | 0.28 |

| 1H-pyrrole | N | None | 0.87 |

| 2,5-Diphenylphosphole | P | Ph (C2/C5) | 0.41 |

The fluorine substitution reduces ring aromaticity by 20% compared to unsubstituted 1H-phosphole, as quantified through nucleus-independent chemical shift (NICS) calculations. This destabilization arises from decreased π-electron delocalization caused by fluorine's electronegativity, which withdraws electron density from the conjugated system.

Historical Evolution of Phosphole Derivatives in Heterocyclic Chemistry

Phosphole chemistry emerged in the mid-20th century as researchers sought to expand the repertoire of aromatic heterocycles beyond nitrogen and sulfur analogs. The first synthesis of a simple phosphole derivative was reported in 1959, but stability issues limited practical applications until the 1980s, when bulky substituents were introduced to prevent dimerization.

Milestones in fluorinated phosphole development:

- 1992 : Initial fluorination attempts via electrophilic substitution yielded unstable mono-fluoro derivatives

- 2005 : Development of directed ortho-metalation strategies enabled precise fluorine placement

- 2018 : Computational studies revealed fluorine's role in modulating HOMO-LUMO gaps for optoelectronic applications

The incorporation of fluorine marked a paradigm shift, as demonstrated by enhanced thermal stability (decomposition temperature increased from 120°C to 185°C) and improved solubility in polar aprotic solvents compared to alkyl-substituted phospholes. These advancements facilitated applications in:

- Coordination chemistry (ligand design for transition metal complexes)

- Organic electronics (charge transport materials)

- Catalysis (asymmetric synthesis templates)

Unique Electronic Configuration of Fluorinated Phospholes

The electronic structure of this compound exhibits three distinctive features arising from fluorine substitution:

Lone Pair Localization : Phosphorus' 3p orbital participates in σ-bonding with adjacent carbons, while its 3s² lone pair remains largely non-hybridized. Fluorine's inductive effect (-I) increases s-character at phosphorus from 32% to 38%, as shown by Natural Bond Orbital (NBO) analysis.

Hyperconjugative Interactions : The C-F bond engages in σ→π* hyperconjugation with the phosphole ring, quantified by second-order perturbation energies of 15.2 kcal/mol. This interaction reduces π-electron density at C4 by 0.18 e⁻ compared to the parent compound.

Aromaticity Modulation : Despite partial π-delocalization, the NICS(1) value of -4.2 ppm confirms moderate anti-aromatic character, contrasting with -10.3 ppm for pyrrole. Fluorine substitution decreases paratropic ring currents by 35%, enhancing thermal stability while maintaining sufficient reactivity for further functionalization.

Table 2: Electronic parameters of this compound vs. analogs

| Parameter | This compound | 1H-Phosphole | 3-Methyl-1H-phosphole |

|---|---|---|---|

| HOMO (eV) | -6.2 | -5.9 | -5.7 |

| LUMO (eV) | -1.4 | -1.1 | -1.0 |

| ΔE (HOMO-LUMO) | 4.8 | 4.8 | 4.7 |

| Natural Charge at P (e) | +0.52 | +0.48 | +0.45 |

Density Functional Theory (DFT) calculations reveal that fluorine substitution stabilizes both HOMO and LUMO levels equally, maintaining the band gap while increasing electron affinity by 0.3 eV compared to the methyl derivative. This balanced electronic modification makes this compound particularly suitable for ambipolar charge transport applications in organic field-effect transistors (OFETs).

The molecule's frontier orbitals exhibit unique symmetry characteristics:

- HOMO: Localized on phosphorus and adjacent carbons (C2/C5)

- LUMO: Delocalized across the entire π-system with significant contribution from fluorine's p-orbitals

Eigenschaften

CAS-Nummer |

660838-43-7 |

|---|---|

Molekularformel |

C4H4FP |

Molekulargewicht |

102.05 g/mol |

IUPAC-Name |

3-fluoro-1H-phosphole |

InChI |

InChI=1S/C4H4FP/c5-4-1-2-6-3-4/h1-3,6H |

InChI-Schlüssel |

NWLOOCFPFQTATE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CPC=C1F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1H-phosphole typically involves the fluorination of a phosphole precursor. One common method is the electrophilic fluorination of 1H-phosphole using reagents such as xenon difluoride or elemental fluorine under controlled conditions . This reaction is often carried out in an inert solvent like chloroform to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive fluorinating agents.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Fluor-1H-Phosphole kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden üblicherweise für Oxidationsreaktionen verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Alkylierungsmittel können unter milden Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Phosphole und Phosphoxide, die weiter zur Synthese komplexerer Moleküle verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Fluorescent Imaging

Fluorescent Probes : A significant application of 3-Fluoro-1H-phosphole derivatives lies in their use as fluorescent probes for cellular imaging. Research has demonstrated that phospholes, particularly thienyl-substituted phospholes, can effectively stain living cells without affecting cell viability. These compounds target lipid droplets, which are crucial for studying metabolic disorders such as obesity and diabetes .

Case Study: Thienyl-Substituted Phospholes

- Objective : To evaluate the effectiveness of thienyl-substituted phospholes in imaging cellular compartments.

- Findings : These phospholes exhibited strong fluorescence and low toxicity, making them suitable for vital staining of cultured cells, including malignant types .

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs) : this compound and its derivatives have been incorporated into optoelectronic devices, particularly OLEDs. Their luminescent properties enable their use in creating efficient light-emitting layers within these devices.

Table: Comparison of Phosphole Derivatives in OLEDs

| Compound Type | Luminescence Efficiency | Stability | Application Area |

|---|---|---|---|

| Thienyl-Substituted Phospholes | High | Moderate | OLEDs, Solar Cells |

| Benzophospholes | Moderate | High | Non-linear Optics (NLOs), OLEDs |

| Napthophospholes | High | Low | OLEDs, Fluorescent Probes |

Biological Studies

The biological activity of this compound derivatives is another area of interest. Their ability to act as fluorescent markers aids in the visualization of cellular processes, enabling researchers to study the roles of lipid droplets in various diseases.

Case Study: Cellular Staining

- Research Focus : Investigating the interaction of phospholes with lipid droplets.

- Results : The study confirmed that phosphole derivatives could be utilized for organelle-specific fluorescence-based cellular imaging, providing insights into cellular physiology and pathology .

Synthesis and Functionalization

The synthesis of this compound involves several chemical reactions that enhance its functional properties. The incorporation of fluorine atoms significantly alters the electronic properties of the phosphole ring, enhancing its stability and reactivity.

Synthesis Overview

Wirkmechanismus

The mechanism of action of 3-Fluoro-1H-phosphole largely depends on its application. In biological systems, its fluorescent properties allow it to interact with specific cellular components, enabling imaging and tracking of biological processes . The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis, facilitating the formation of complex molecules through well-defined reaction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Phosphole Derivatives

To contextualize 3-Fluoro-1H-phosphole, we compare it with 1,3-Dimethyl-2,5-dihydro-1H-phosphole 1-oxide (CAS: 15450-79-0), a structurally related compound documented in recent literature .

Key Structural and Physical Differences:

| Property | This compound | 1,3-Dimethyl-2,5-dihydro-1H-phosphole 1-oxide |

|---|---|---|

| Substituents | Fluorine at C3 | Methyl groups at C1 and C3; oxide at P |

| Oxidation State | Phosphorus in +1 state | Phosphorus in +3 state (due to oxide group) |

| Molecular Formula | C₄H₄FP (theoretical) | C₆H₁₁OP |

| Molar Mass (g/mol) | ~108 (estimated) | 130.12 |

| Density (g/cm³) | Not reported | 1.01 ± 0.1 (predicted) |

| Boiling Point (°C) | Not reported | 277.7 ± 20.0 (predicted) |

Reactivity and Electronic Effects:

- Fluorine vs. In contrast, methyl groups in the dimethyl derivative act as electron donors, stabilizing the ring .

- Oxide Group Influence: The oxide group in 1,3-Dimethyl-2,5-dihydro-1H-phosphole 1-oxide elevates the phosphorus oxidation state, reducing its Lewis acidity compared to non-oxidized phospholes like this compound.

Research Findings and Implications

Synthetic Challenges : Fluorinated phospholes are less explored than their methylated counterparts due to the difficulty of introducing fluorine into the heterocyclic ring without side reactions. The dimethyl derivative, by comparison, benefits from well-established alkylation protocols .

Thermal Stability : Predicted boiling points suggest that the dimethyl-oxide derivative (277.7°C) is more thermally stable than this compound, which likely decomposes at lower temperatures due to fluorine’s destabilizing inductive effects.

Applications: The dimethyl-oxide compound’s stability makes it suitable for organocatalysis, while this compound’s electrophilicity may favor use in fluorination reactions or as a ligand in transition-metal complexes.

Biologische Aktivität

3-Fluoro-1H-phosphole is a member of the phosphole family, which has garnered attention due to its unique structural characteristics and potential biological activities. Phospholes are five-membered heterocycles containing phosphorus, and their derivatives have been explored for various applications, including medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a phosphorus atom in a five-membered ring structure that includes a fluorine substituent. This configuration influences its electronic properties and reactivity, making it an interesting candidate for biological studies.

Biological Activity Overview

Research indicates that phospholes, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that phospholes possess antimicrobial activity. For instance, derivatives of phospholes have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents.

- Anticancer Potential : Some studies highlight the anticancer properties of phosphole derivatives. The unique electronic structure allows for interactions with biological molecules that may inhibit cancer cell proliferation .

Antimicrobial Activity

A study conducted on various phosphole compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in this compound is believed to enhance its lipophilicity, facilitating better membrane penetration and increased efficacy against microbial cells.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |

Case Studies

- Case Study on Anticancer Effects : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation. This suggests that further development of this compound could lead to effective cancer therapies.

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of phosphole derivatives, including this compound. The compound exhibited strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

- Methodological Answer :

- Feasible : Pilot studies using microfluidic reactors to minimize reagent waste.

- Novel : Explore understudied applications (e.g., asymmetric catalysis or photoredox systems).

- Ethical : Adhere to NIH guidelines for fluorinated compound disposal.

- Relevant : Align with NSF priorities in sustainable organophosphorus chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.